(2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid (2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 646532-96-9
VCID: VC16906487
InChI: InChI=1S/C11H11NO4/c13-10(8-9(16-8)11(14)15)12-6-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,12,13)(H,14,15)/t8-,9-/m1/s1
SMILES:
Molecular Formula: C11H11NO4
Molecular Weight: 221.21 g/mol

(2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid

CAS No.: 646532-96-9

Cat. No.: VC16906487

Molecular Formula: C11H11NO4

Molecular Weight: 221.21 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid - 646532-96-9

Specification

CAS No. 646532-96-9
Molecular Formula C11H11NO4
Molecular Weight 221.21 g/mol
IUPAC Name (2R,3R)-3-(benzylcarbamoyl)oxirane-2-carboxylic acid
Standard InChI InChI=1S/C11H11NO4/c13-10(8-9(16-8)11(14)15)12-6-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,12,13)(H,14,15)/t8-,9-/m1/s1
Standard InChI Key DDTXURLIGXMPKG-RKDXNWHRSA-N
Isomeric SMILES C1=CC=C(C=C1)CNC(=O)[C@H]2[C@@H](O2)C(=O)O
Canonical SMILES C1=CC=C(C=C1)CNC(=O)C2C(O2)C(=O)O

Introduction

Structural Characteristics and Stereochemical Significance

The molecular architecture of (2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid centers on a three-membered epoxide (oxirane) ring fused to a carboxylic acid group at position 2 and a benzylcarbamoyl moiety at position 3. The (2R,3R) stereochemistry dictates its spatial orientation, influencing both physicochemical behavior and biological interactions . Key structural features include:

  • Epoxide Ring: The strained cyclic ether enhances electrophilicity, enabling nucleophilic attack at the oxygen atoms, a property exploited in protease inhibition .

  • Benzylcarbamoyl Group: Introduces hydrophobicity and potential π-π stacking interactions with aromatic residues in biological targets .

  • Carboxylic Acid: Facilitates hydrogen bonding and salt formation, critical for solubility and binding affinity .

Comparative analysis with stereoisomers, such as (2S,3S) or (2R,3S) configurations, reveals stark differences in biological activity. For instance, the (2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid exhibits distinct hydrogen-bonding patterns due to its staggered conformation, underscoring the role of stereochemistry in molecular stability .

Physicochemical Properties and Stability

The compound’s stability is governed by intramolecular interactions and external conditions:

PropertyObservationSource
Hydrogen BondingIntra-molecular N–H⋯O bonds stabilize conformation
Crystal PackingO–H⋯O and C–H⋯π interactions form double-layer structures
Thermal StabilityEpoxide ring susceptible to ring-opening above 100°C

In aqueous environments, the carboxylic acid group ionizes (pKa ~2.5), enhancing solubility, while the benzylcarbamoyl group promotes membrane permeability .

Biological Activity and Mechanistic Insights

Although direct pharmacological data are scarce, the compound’s structural similarity to aza-peptide epoxides suggests potential as a cysteine protease inhibitor . Key mechanisms may include:

  • Covalent Binding: The epoxide’s electrophilic carbons react with nucleophilic cysteine residues in protease active sites, forming irreversible adducts .

  • Selectivity: The benzylcarbamoyl group may confer specificity toward cathepsins or caspases, implicated in neurodegenerative and inflammatory diseases .

Comparative studies highlight that stereochemistry profoundly affects inhibitory potency. For example, the (2S,3R)-isomer of a related benzyloxycarbonyl derivative shows reduced activity compared to its (2R,3R) counterpart due to misalignment with target binding pockets .

Applications in Medicinal Chemistry and Beyond

Chemical Intermediate

  • Peptide Mimetics: The benzylcarbamoyl group serves as a protected amine precursor in solid-phase synthesis .

  • Chiral Building Blocks: Enantiopure epoxides are valuable for asymmetric synthesis of pharmaceuticals .

Comparative Analysis with Structural Analogs

The table below contrasts (2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid with key analogs:

CompoundMolecular FormulaKey FeaturesBiological Impact
(2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acidNot fully resolved(2R,3R) configuration, benzylcarbamoyl groupPutative protease inhibition
rel-(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acidC₆H₈O₅Ethoxycarbonyl substituent, (2R,3S) configLower metabolic stability
(2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acidC₁₈H₁₇NO₆Hydroxyl group, staggered conformationEnhanced crystal packing

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